4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole
Description
This compound features a thiazole core fused with a dihydrothiazole ring, substituted at the 4-position with a furan-2-yl group and at the 2-position with a 4-(4-methoxyphenyl)-2H-imidazol-2-ylidene moiety. The thiazole and imidazole rings are aromatic heterocycles known for their roles in medicinal chemistry, particularly in antimicrobial and anticancer agents . Structural analogs suggest applications in antifungal and anticancer therapies, though specific biological data for this compound remain unexplored in the provided evidence .
Properties
CAS No. |
917566-91-7 |
|---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C17H13N3O2S/c1-21-12-6-4-11(5-7-12)13-9-18-16(19-13)17-20-14(10-23-17)15-3-2-8-22-15/h2-10H,1H3,(H,18,19) |
InChI Key |
GDTIQHVEZKZFJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=NC(=CS3)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole is a synthetic derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:
-
Antimicrobial Activity :
- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant antibacterial activity in disk diffusion assays, with inhibition zones comparable to standard antibiotics .
- A study reported its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
-
Anticancer Properties :
- In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- The IC50 values for these activities range from 10 to 20 µM, indicating moderate potency but significant potential for further optimization .
- Anti-inflammatory Effects :
The mechanisms underlying the biological activity of 4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may act on various cellular receptors, influencing signaling pathways that regulate inflammation and cell proliferation.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antibacterial Activity :
- Cancer Cell Line Studies :
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have been synthesized and tested against various cancer cell lines, showing promising results. A notable study reported that certain thiazole derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating strong anticancer activity . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring enhances its efficacy.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activities. Compounds synthesized from thiazoles and imidazoles showed effective inhibition against various bacterial strains. For example, a study highlighted the synthesis of imidazotriazole-incorporated thiazoles that demonstrated superior antibacterial activity compared to standard antibiotics like amphotericin B against Staphylococcus epidermidis . This suggests that 4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole could be a valuable lead compound for developing new antimicrobial agents.
Organic Electronics
The unique electronic properties of compounds containing furan and thiazole moieties make them suitable candidates for applications in organic electronics. Research has indicated that such compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties . The incorporation of furan enhances the π-conjugation system, which can improve the efficiency of electronic devices.
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Evren et al. (2019) | Novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed anticancer activity with IC50 values indicating selectivity against cancer cell lines | Anticancer drugs |
| Recent Synthesis of Thiazoles | Compounds exhibited significant antibacterial activity against various strains, outperforming traditional antibiotics | Antimicrobial agents |
| Organic Electronics Research | Compounds demonstrated potential for use in OLEDs and photovoltaic cells due to enhanced electronic properties | Material science |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Frameworks
The compound shares structural motifs with several classes of heterocycles:
- Thiazole derivatives : Analogous to compounds in (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole), which feature thiazole cores with hydrazone-linked furan groups but lack the imidazolylidene substituent .
- Imidazole derivatives : Similar to 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole (), but the target compound’s imidazole is fused to the thiazole, creating a conjugated system that may enhance stability and electronic delocalization .
Substituent Effects
- Methoxyphenyl vs.
- Furan vs. Thiophene/Pyridine : The furan’s oxygen atom offers hydrogen-bonding capability, distinct from sulfur in thiophene or nitrogen in pyridine derivatives (e.g., 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole in ), which may influence pharmacokinetic properties .
Table 1: Structural Comparison of Key Analogs
Antifungal and Anticandidal Activity
The compound’s structural analogs exhibit notable antifungal properties. For example, thiazole-hydrazone derivatives in show MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL). The target compound’s imidazolylidene group may enhance binding to fungal enzymes via π-π interactions or metal coordination .
Anticancer Potential
Compounds with thiazole-imidazole hybrids (e.g., ’s 2H-imidazole-derived phenolics) demonstrate cytotoxicity against cancer cell lines. The methoxyphenyl group in the target compound could reduce toxicity to normal cells (cf. NIH/3T3 IC50 > 500 µg/mL for ’s chlorophenyl analog) .
Crystallographic and Solubility Data
Isostructural analogs in –6 crystallize in triclinic systems (P̄1 symmetry) with planar molecular conformations. The methoxyphenyl group may disrupt crystal packing compared to halogenated analogs, reducing melting points (e.g., 200–250°C for ’s thiazole-hydrazones) .
Table 3: Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
